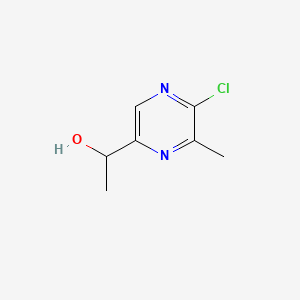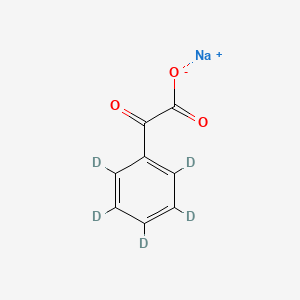
Sodium Phenyl-d5-glyoxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium Phenyl-d5-glyoxylate is a deuterated compound, where five hydrogen atoms in the phenyl ring are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium Phenyl-d5-glyoxylate can be synthesized through the oxidation of phenyl-d5-glyoxal. The reaction typically involves the use of an oxidizing agent such as nitric acid in the presence of hydrohalic acids. The reaction conditions are carefully controlled to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the oxidation of phenyl-d5-glyoxal followed by purification steps such as crystallization and extraction to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium Phenyl-d5-glyoxylate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form phenyl-d5-glyoxylic acid.
Reduction: Reduction reactions can convert it back to phenyl-d5-glyoxal.
Substitution: It can participate in nucleophilic substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Nitric acid, hydrohalic acids.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles under basic conditions.
Major Products:
Oxidation: Phenyl-d5-glyoxylic acid.
Reduction: Phenyl-d5-glyoxal.
Substitution: Corresponding substituted phenyl-d5-glyoxylate derivatives.
Applications De Recherche Scientifique
Sodium Phenyl-d5-glyoxylate is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in mass spectrometry.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the production of deuterated compounds for various industrial applications
Mécanisme D'action
The mechanism of action of Sodium Phenyl-d5-glyoxylate involves its participation in various biochemical pathways. It acts as a substrate for enzymes involved in oxidation-reduction reactions. The deuterium atoms in the compound provide a unique advantage in tracing and studying these pathways due to their distinct mass .
Comparaison Avec Des Composés Similaires
Glyoxylic acid: A non-deuterated analog with similar chemical properties.
Phenylglyoxylate: Another related compound with a phenyl group attached to the glyoxylate moiety.
Uniqueness: Sodium Phenyl-d5-glyoxylate is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. This property distinguishes it from its non-deuterated counterparts and enhances its utility in various scientific applications .
Propriétés
Formule moléculaire |
C8H5NaO3 |
|---|---|
Poids moléculaire |
177.14 g/mol |
Nom IUPAC |
sodium;2-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)acetate |
InChI |
InChI=1S/C8H6O3.Na/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5H,(H,10,11);/q;+1/p-1/i1D,2D,3D,4D,5D; |
Clé InChI |
GGDFZLZSWSCHFU-GWVWGMRQSA-M |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C(=O)[O-])[2H])[2H].[Na+] |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


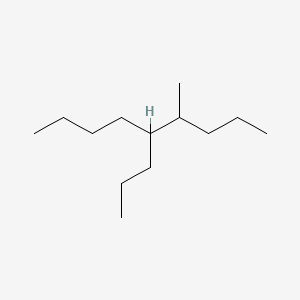
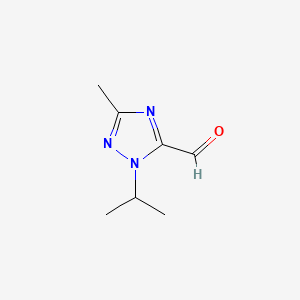
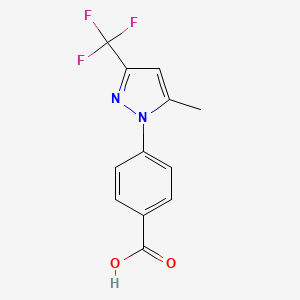
![8-[2-(3,4-Dimethylphenyl)ethyl]-3-ethyl-1-methoxy-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13924577.png)
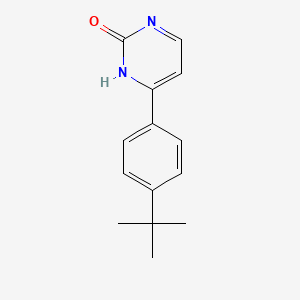
![Methyl 5,5,5-trifluoro-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B13924588.png)
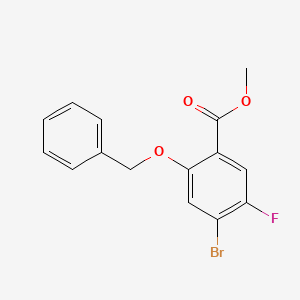
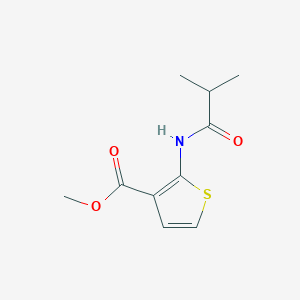
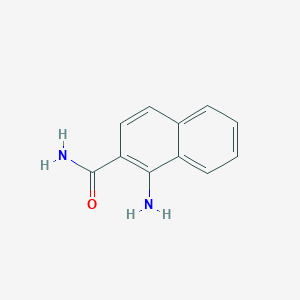
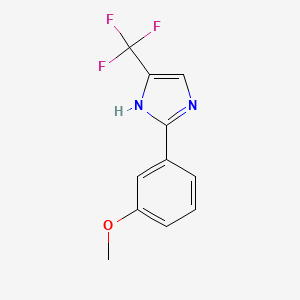
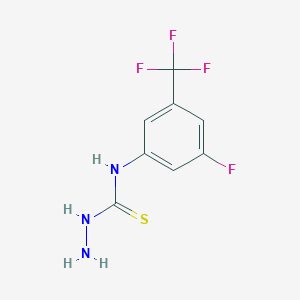
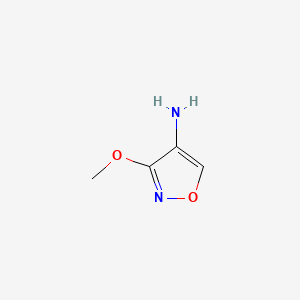
![N-([1,1'-biphenyl]-4-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13924633.png)
